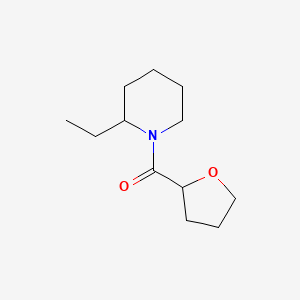![molecular formula C34H28NOP B15207062 (1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are known for their diverse applications in coordination chemistry, catalytic organic reactions, and as ligands in various chemical processes .
Méthodes De Préparation
The most widely used synthetic route for phosphine oxides, including (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, is the oxidation of their corresponding phosphine precursors . This process typically involves the use of oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods often employ large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include various phosphine oxides and their derivatives .
Applications De Recherche Scientifique
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has several scientific research applications:
Mécanisme D'action
The mechanism by which (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions present in the system .
Comparaison Avec Des Composés Similaires
Similar compounds to (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide include other aminophosphine oxides and diphenylphosphine oxide derivatives. These compounds share similar chemical properties but differ in their substituents and specific applications . For example, diphenylphosphine oxide is commonly used in cross-coupling reactions and as a ligand in various catalytic processes . The unique structure of (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, with its dimethylamino and binaphthyl groups, provides distinct steric and electronic properties that enhance its performance in specific applications .
Propriétés
Formule moléculaire |
C34H28NOP |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
1-(2-diphenylphosphorylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3 |
Clé InChI |
OXTIKIOHHFZSHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


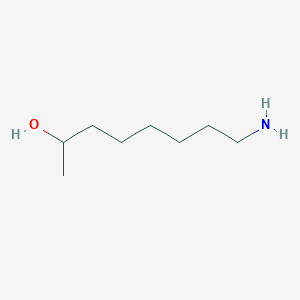
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
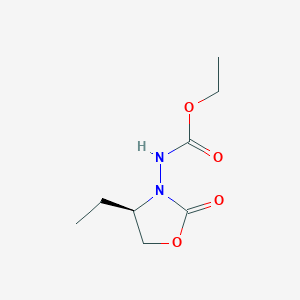
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)

![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
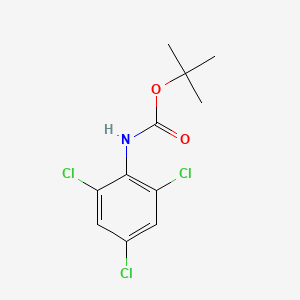
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
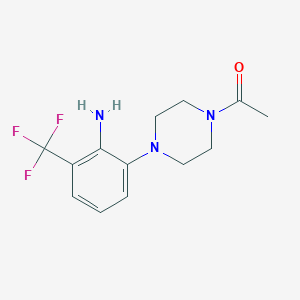
![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
